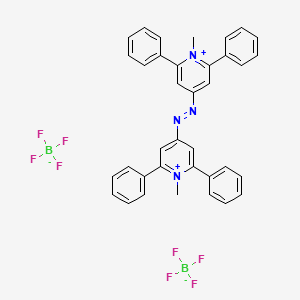
(E)-4,4'-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazene linkage between two pyridinium units, each substituted with phenyl groups, and is paired with tetrafluoroborate anions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate typically involves the reaction of 1-methyl-2,6-diphenylpyridinium salts with a diazene precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the diazene linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The diazene linkage can be oxidized to form different products.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of pyridinium derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or other reduced forms of the pyridinium units.
Applications De Recherche Scientifique
(E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which (E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diazene linkage and pyridinium units can interact with specific sites on these targets, leading to changes in their activity or function. This interaction can trigger various biochemical pathways, resulting in the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Azobis(4-cyanovaleric acid): Another diazene compound with different substituents.
Azobenzene: A simpler diazene compound with phenyl groups directly attached to the diazene linkage.
Methyl Orange: A diazene compound used as a pH indicator.
Uniqueness
(E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate is unique due to its specific structural features, such as the combination of pyridinium units and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
54787-29-0 |
|---|---|
Formule moléculaire |
C36H30B2F8N4 |
Poids moléculaire |
692.3 g/mol |
Nom IUPAC |
bis(1-methyl-2,6-diphenylpyridin-1-ium-4-yl)diazene;ditetrafluoroborate |
InChI |
InChI=1S/C36H30N4.2BF4/c1-39-33(27-15-7-3-8-16-27)23-31(24-34(39)28-17-9-4-10-18-28)37-38-32-25-35(29-19-11-5-12-20-29)40(2)36(26-32)30-21-13-6-14-22-30;2*2-1(3,4)5/h3-26H,1-2H3;;/q+2;2*-1 |
Clé InChI |
KXYHMUVSLIVUHZ-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]1=C(C=C(C=C1C2=CC=CC=C2)N=NC3=CC(=[N+](C(=C3)C4=CC=CC=C4)C)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6-Triamino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12823270.png)
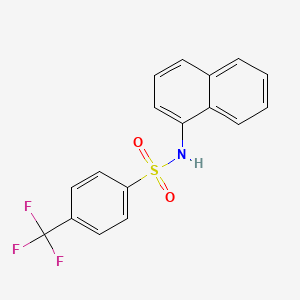
![(3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide](/img/structure/B12823282.png)
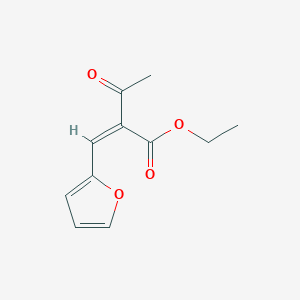
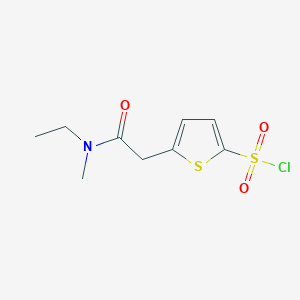
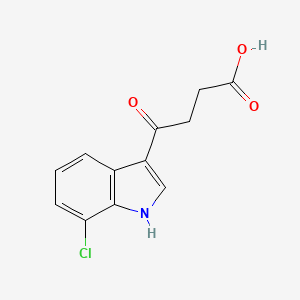
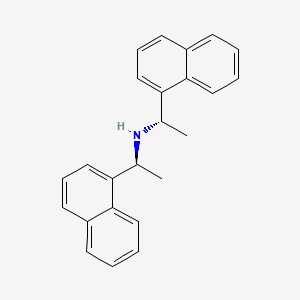
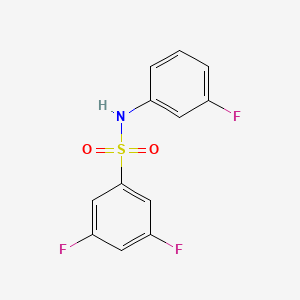
![4-Methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B12823319.png)
![Cyclopenta[d]imidazole-2,5(1H,3H)-dione](/img/structure/B12823323.png)
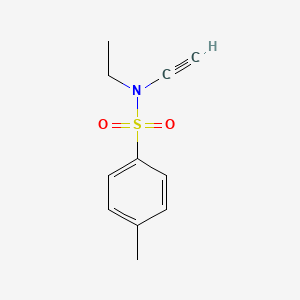


![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12823342.png)
